molecular formula C10H9BrN2O4S2 B050963 3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-91-1

3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B050963
M. Wt: 365.2 g/mol
InChI Key: HLUUNMACCNTBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of 3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, it is believed to interact with proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide are not well characterized. However, it has been shown to have a low toxicity profile and is not known to have any significant adverse effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is its ability to probe the binding properties of proteins. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of research could focus on improving the solubility of the compound in water to make it more versatile in experiments. Another area of research could focus on identifying new applications for the compound in the field of biochemical and physiological studies. Finally, research could be conducted to further elucidate the mechanism of action of the compound and its interactions with proteins.

Synthesis Methods

The synthesis of 3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 2-bromoacetophenone with thiourea to form 2-(2-bromoacetophenyl)thiourea. This intermediate is then treated with sodium hydroxide and potassium persulfate to form the final product.

Scientific Research Applications

3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively studied for its potential applications in scientific research. It has been used as a probe to study the binding properties of serum albumin and other proteins. It has also been used to study the interaction of drugs with proteins and the effect of pH on drug-protein binding.

properties

CAS RN

124802-91-1

Product Name

3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide

Molecular Formula

C10H9BrN2O4S2

Molecular Weight

365.2 g/mol

IUPAC Name

3-[(7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C10H9BrN2O4S2/c11-6-1-2-7-8(5-6)19(16,17)13-10(12-7)18-4-3-9(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15)

InChI Key

HLUUNMACCNTBRD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)SCCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)SCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.